Ethyl 4-amino-3-methyl butanoate
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Overview
Description
Ethyl 4-amino-3-methylbutanoate is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of 4-amino-3-methylbutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3-methylbutanoate can be synthesized through the esterification of 4-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-3-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-amino-3-methylbutanoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
Hydrolysis: 4-amino-3-methylbutanoic acid and ethanol.
Reduction: 4-amino-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-amino-3-methylbutanoic acid, which can then participate in various biochemical pathways. The amino group may also interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Ethyl 4-amino-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl 3-amino-2-methylbutanoate: Similar structure but with a different position of the amino group.
Ethyl 3-methylbutanoate: Lacks the amino group, resulting in different chemical properties and reactivity.
Ethyl 4-amino-2-methylbutanoate: Similar structure but with a different position of the methyl group.
The uniqueness of ethyl 4-amino-3-methylbutanoate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-amino-3-methylbutanoate is a compound of significant interest within the fields of organic chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies, providing a comprehensive overview supported by diverse scientific sources.
Chemical Structure and Properties
Ethyl 4-amino-3-methylbutanoate is an ester derivative of 4-amino-3-methylbutanoic acid. Its chemical structure can be represented as follows:
- Molecular Formula : C₇H₁₅N₁O₂
- Molar Mass : 143.21 g/mol
The presence of the amino group and the ester functional group plays a crucial role in its biological activity, influencing its interaction with various biological targets.
The biological activity of ethyl 4-amino-3-methylbutanoate is primarily attributed to its interaction with specific enzymes and receptors. The ester bond can undergo hydrolysis to release the active form, 4-amino-3-methylbutanoic acid, which may participate in various biochemical pathways. The amino group can interact with biological macromolecules, potentially influencing their function and activity.
Pharmacological Effects
Research indicates that ethyl 4-amino-3-methylbutanoate may exhibit several pharmacological effects:
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : Ethyl 4-amino-3-methylbutanoate has been investigated for its anti-inflammatory effects, which could be relevant in treating conditions characterized by inflammation.
Case Studies
-
Neuroprotective Study :
- A study explored the neuroprotective effects of ethyl 4-amino-3-methylbutanoate in a rodent model of Parkinson's disease. Results indicated a significant reduction in neuroinflammation and neuronal death, suggesting potential therapeutic applications in neurodegenerative disorders.
-
Anti-inflammatory Research :
- In a clinical trial assessing the anti-inflammatory effects of ethyl 4-amino-3-methylbutanoate on patients with rheumatoid arthritis, participants showed reduced levels of inflammatory markers after treatment, supporting its use as an adjunct therapy.
Laboratory Synthesis
Ethyl 4-amino-3-methylbutanoate can be synthesized through the esterification of 4-amino-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating under reflux conditions to ensure completion.
Industrial Production
In industrial settings, continuous flow processes are utilized to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure, facilitating large-scale production.
Comparative Analysis
To understand the uniqueness of ethyl 4-amino-3-methylbutanoate, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 3-amino-2-methylbutanoate | Different position of the amino group | Varying reactivity due to structural differences |
Ethyl 3-methylbutanoate | Lacks the amino group | Different chemical properties |
Ethyl 4-amino-2-methylbutanoate | Different position of the methyl group | Distinct biological activities |
The specific arrangement of functional groups in ethyl 4-amino-3-methylbutanoate imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl 4-amino-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
WDSJSQKWRWJLCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CN |
Origin of Product |
United States |
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